molecular formula C20H14N2O4 B4381333 N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4381333
M. Wt: 346.3 g/mol
InChI Key: VZHTXVKHFVYEDW-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide is a complex organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ylamine with 5-phenyl-3-isoxazolecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the chromen-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various halogenating agents (e.g., bromine, chlorine) and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated derivatives, alkylated, and acylated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology: It has been investigated for its antimicrobial properties, showing potential as an antibacterial and antifungal agent. Medicine: The compound's anti-inflammatory and anticoagulant properties make it a candidate for developing new therapeutic agents. Industry: It is used in the production of dyes, fragrances, and other fine chemicals due to its unique structural features.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in inflammation and coagulation. The compound may inhibit enzymes or receptors that play a role in these processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.

  • Warfarin: A well-known anticoagulant that is structurally similar to coumarins.

  • Chlorphenamine: An antihistamine with a similar chromen-2-one core.

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-12-9-19(23)25-18-10-14(7-8-15(12)18)21-20(24)16-11-17(26-22-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHTXVKHFVYEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-oxo-2H-chromen-7-yl)-5-phenyl-3-isoxazolecarboxamide
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